1,4,7,10-Tetratert-butylperylene
Overview
Description
1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.
Scientific Research Applications
Synthesis and Characterization
1,4,7,10-Tetratert-butylperylene derivatives have been synthesized and characterized, demonstrating strong optical properties and solubility in common organic solvents. The introduction of alkyl chains improves solubility compared to unsubstituted perylene, making these derivatives useful for various applications, including electron-transporting materials due to their favorable HOMO and LUMO energy levels (Zhang et al., 2008).
Organic Electronics Applications
Perylene diimide derivatives, closely related to 1,4,7,10-Tetratert-butylperylene, are recognized for their roles in organic photovoltaic devices and field-effect transistors. Their synthesis, physical properties, and applications in organic electronics highlight their importance as industrial pigments and functional materials for photovoltaic solar cells, attributed to their high electron mobility and strong electron-accepting character (Huang, Barlow, & Marder, 2011).
Fluorescence Sensing
Hydroxy-substituted perylene derivatives, including those structurally related to 1,4,7,10-Tetratert-butylperylene, have been developed as sensitive and selective probes for detecting fluoride ions. These probes operate through intermolecular proton transfer processes, showcasing their potential in visual detection experiments and monitoring in living cells (Zhang et al., 2018).
Nonlinear Optical Properties
The nonlinear optical properties of tetratert.-butyl-perylene derivatives have been explored, revealing significant insights into their electronic interactions and susceptibilities. This research suggests a promising avenue for enhancing organic solar cell performance and charge separation in artificial photosynthesis systems, utilizing the unique structural attributes of these derivatives (Schrader et al., 1991).
properties
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
Record name | 1,4,7,10-Tetra-tert-butylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetratert-butylperylene | |
CAS RN |
677275-33-1 | |
Record name | 1,4,7,10-Tetra-tert-butylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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